N'-[(1E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have been actively involved in synthesizing various derivatives of phthalazine carbohydrazides, exploring their chemical properties and reactivity. A study focused on synthesizing anti-inflammatory agents using citrazinic acid as a starting material, leading to a series of pyridines, pyrimidinones, and oxazinones with potential anti-inflammatory activity (Amr et al., 2007). Another significant area of research involves the one-pot, three-component synthesis approach for creating 2H-indazolo[2,1-b]phthalazine-triones, highlighting a method that provides high yields and short reaction times (Sayyafi et al., 2008).
Biological Activities
Extensive research has been conducted on the biological activities of phthalazine derivatives. These studies encompass antimicrobial, anti-inflammatory, and cytotoxic activities, aiming to develop new therapeutic agents. For instance, some synthesized derivatives have been screened for their in vitro antimicrobial activity, providing insights into their potential as antimicrobial agents (El-Shamy et al., 2015). Additionally, the cytotoxic activity of novel metal complexes derived from related structures has been examined for potential CDK8 kinase inhibition, indicating a promising approach towards colon cancer therapy (Aboelmagd et al., 2021).
Antitumor and Antioxidant Evaluation
Research on phthalazine derivatives also extends to evaluating their antitumor and antioxidant properties. For example, a study on the synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents showcases the diverse therapeutic potential of these compounds (Thomas et al., 2016). Furthermore, the antioxidant and antitumor activities of some prepared nitrogen heterocycles have been investigated, offering a foundation for developing new drugs with minimized side effects (El-Moneim et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-(3,4-dimethylphenyl)-4-oxophthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2/c1-15-11-12-18(13-16(15)2)29-24(31)20-9-5-4-8-19(20)22(28-29)23(30)27-26-14-17-7-3-6-10-21(17)25/h3-14H,1-2H3,(H,27,30)/b26-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUDVOHXBIVQDS-VULFUBBASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN=CC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N/N=C/C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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